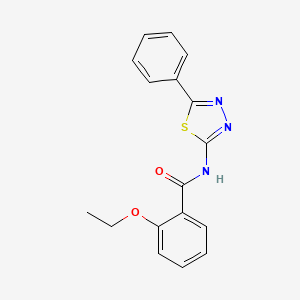

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This unique structure contributes to its biological activity and potential therapeutic applications .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their biological effects .

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the inhibition of cell proliferation .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activities and antiproliferative activities against certain cell lines .

Action Environment

The action, efficacy, and stability of 2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins

Cellular Effects

Some studies suggest that it may have antiproliferative activity against certain cell lines . It is also suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is usually shipped within 2 business days .

Méthodes De Préparation

The synthesis of 2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to yield the target compound . The reaction conditions generally include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and acylation reactions .

Analyse Des Réactions Chimiques

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: This compound has shown significant anticancer activity against prostate and breast cancer cell lines.

N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: This derivative has demonstrated inhibitory activity towards 15-lipoxygenase, an enzyme involved in inflammation.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Activité Biologique

2-Ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzamide core substituted with an ethoxy group and a thiadiazole ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a series of compounds related to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via Bax/Bcl-2 modulation |

| 2g derivative | LoVo (colon cancer) | 2.44 | CDK9 inhibition and STAT3 interference |

| 9e derivative | A431 (skin cancer) | 6.8 | VEGFR-2 inhibition and apoptosis induction |

The compound exhibited an IC50 value of approximately 12.5 µM against the MCF-7 cell line, indicating moderate potency in inhibiting cell proliferation. The mechanism involves the modulation of apoptosis-related proteins such as Bax and Bcl-2 , leading to increased apoptotic activity in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Studies indicate that compounds similar to this compound possess significant antibacterial and antifungal activities.

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Antifungal | Candida albicans | 24 µg/mL |

The presence of halogen substitutions has been correlated with enhanced antibacterial activity against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by altering the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for cell cycle regulation and transcriptional control in cancer cells.

- VEGFR Inhibition : The compound can inhibit vascular endothelial growth factor receptor (VEGFR), which plays a significant role in tumor angiogenesis.

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives including this compound. In vitro assays demonstrated that these compounds could effectively reduce cell viability in multiple cancer cell lines while exhibiting low toxicity towards normal human dermal fibroblast cells .

Propriétés

IUPAC Name |

2-ethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-2-22-14-11-7-6-10-13(14)15(21)18-17-20-19-16(23-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBARNFFOVILSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.